molecular formula C17H20N4O2 B2946991 N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900276-02-0

N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2946991
CAS RN: 900276-02-0
M. Wt: 312.373
InChI Key: UREQEYAHUXAIIW-UHFFFAOYSA-N
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Description

N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Agent

Compounds with the pyrido[2,3-d]pyrimidinone core, such as API-1, are promising antiproliferative agents. They inhibit the growth of cells, which is crucial in cancer research for developing treatments that can prevent the spread of tumors .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines exhibit antimicrobial properties, making them valuable in the development of new antibiotics to combat resistant bacterial strains .

Anti-inflammatory and Analgesic

These compounds also show anti-inflammatory and analgesic activities, suggesting their use in pain management and treatment of inflammatory diseases .

Antihistaminic Properties

With antihistaminic activities, these compounds can be developed into medications that alleviate allergies by blocking histamine receptors .

Tyrosine Kinase Inhibition

Tyrosine kinase inhibitors, like TKI-28, are derived from pyrido[2,3-d]pyrimidin-7-one derivatives. They play a significant role in targeted cancer therapies by inhibiting specific enzymes involved in cancer cell growth and survival .

Cyclin-dependent Kinase (CDK4) Inhibition

CDK4 inhibitors are another class of cancer therapeutics derived from this compound. They target a specific enzyme crucial for cell cycle progression, thus inhibiting the proliferation of cancer cells .

Chemical Synthesis and Drug Discovery

The unique structure of this compound allows for potential advancements in drug discovery and molecular biology, serving as a building block for synthesizing various biologically active molecules.

properties

IUPAC Name

N-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-5-8-18-16(22)13-9-12-15(20(13)3)19-14-7-6-11(2)10-21(14)17(12)23/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREQEYAHUXAIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(N1C)N=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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